![molecular formula C20H16FN5O3 B2718089 N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide CAS No. 942007-48-9](/img/structure/B2718089.png)
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of 4,6-disubstituted-1H-pyrazolo [3,4-d]pyrimidin-4-amine compounds . It’s part of a group of compounds that have been studied for their use as mTOR kinase and PI3 kinase inhibitors .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. It includes a pyrazolo[3,4-d]pyrimidin-4-amine core, substituted with a 4-fluorophenyl group and a 4-methoxyphenylacetamide group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. As a kinase inhibitor, it’s likely to interact with the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets . The exact reactions would need to be studied in a laboratory setting.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the available resources. These properties would need to be determined experimentally .Scientific Research Applications
Radiosynthesis and Imaging Applications
A study by (Dollé et al., 2008) elaborated on the synthesis of a radioligand, [18F]PBR111, derived from the pyrazolo[1,5-a]pyrimidineacetamides series, for imaging the translocator protein (18 kDa) using positron emission tomography (PET). The compound was synthesized using a one-step process and demonstrated utility in in vivo imaging.
Neuroinflammation Imaging
(Damont et al., 2015) synthesized a series of pyrazolo[1,5-a]pyrimidines, similar to the compound , that displayed high affinity for the translocator protein 18 kDa (TSPO). These compounds were significant as early biomarkers of neuroinflammatory processes. Their in vitro and in vivo evaluations highlighted their potential as PET-radiotracers for neuroinflammation imaging.
Anticancer Activity
In the context of cancer research, (Al-Sanea et al., 2020) investigated the anticancer activity of compounds derived from the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series. They reported significant growth inhibition in several cancer cell lines, suggesting the potential of these compounds in cancer therapy.
Peripheral Benzodiazepine Receptor Study
Another study by (Fookes et al., 2008) focused on fluoroethoxy and fluoropropoxy substituted pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptors (PBRs), indicating their role in understanding neurodegenerative disorders.
Adenosine Receptor Probes
(Kumar et al., 2011) reported on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives as antagonists for the A2A adenosine receptor, highlighting the potential of such compounds in the study of this receptor, which is crucial for understanding various physiological processes.
Antibacterial Drug Metabolism
A study by (Sang et al., 2016) focused on the phase I metabolism of FYL-67, a linezolid analogue containing a pyrazol-1-yl group, emphasizing its activity against Gram-positive organisms and the importance of its metabolic profile for drug development.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further studies on its mechanism of action, potential therapeutic applications, and optimization of its synthesis . Additionally, studies could be conducted to better understand its physical and chemical properties, as well as its safety profile .
properties
IUPAC Name |
N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3/c1-29-16-8-2-13(3-9-16)10-18(27)24-25-12-22-19-17(20(25)28)11-23-26(19)15-6-4-14(21)5-7-15/h2-9,11-12H,10H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGGDXKCDFZPTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.